molecular formula C14H12BrN3O4 B10888646 2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone

2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone

Cat. No.: B10888646
M. Wt: 366.17 g/mol
InChI Key: FCOCMUCTNZBWBH-LZYBPNLTSA-N
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Description

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone typically involves a multi-step process. The starting material, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, is first prepared through nitration of 2-hydroxy-3-methoxybenzaldehyde. This intermediate is then reacted with 4-bromoaniline to form the hydrazone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the hydrazone bond .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic chemistry .

Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitro and hydrazone groups is believed to contribute to its biological activity .

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as fluorescence or photoreactivity .

Mechanism of Action

The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is largely dependent on its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function .

Comparison with Similar Compounds

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
  • 2-Hydroxy-3-nitrobenzaldehyde
  • 2-Hydroxy-5-nitrobenzaldehyde
  • 3-Methoxy-5-nitrosalicylaldehyde
  • 5-Chlorosalicylaldehyde

Comparison: Compared to these similar compounds, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is unique due to the presence of the hydrazone and bromophenyl groupsFor example, the hydrazone group allows for the formation of Schiff bases, which are important in coordination chemistry and catalysis .

Properties

Molecular Formula

C14H12BrN3O4

Molecular Weight

366.17 g/mol

IUPAC Name

2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C14H12BrN3O4/c1-22-13-7-12(18(20)21)6-9(14(13)19)8-16-17-11-4-2-10(15)3-5-11/h2-8,17,19H,1H3/b16-8+

InChI Key

FCOCMUCTNZBWBH-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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